N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide
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Overview
Description
N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyridinium ion, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with an amine to form the Schiff base, followed by the reaction with a pyridinium salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinium ion can facilitate the compound’s entry into cells, where it can exert its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide
- N-[(E)-(2-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide
Uniqueness
N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4.BrH/c26-20(17-7-2-1-3-8-17)15-24-11-5-9-18(14-24)21(27)23-22-13-16-6-4-10-19(12-16)25(28)29;/h1-14H,15H2;1H/b22-13+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIKYIDMNNCJNR-PNAHYYPNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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